3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide
Description
3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide (CAS No. 950163-13-0) is a sulfonamide derivative with the molecular formula C₁₇H₁₈BrNO₃S and a molecular weight of 396.30 g/mol . It features a brominated benzene ring substituted with a sulfonamide group, which is further modified with a cyclopropylamine and a 4-methoxybenzyl group. This compound is primarily utilized in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-bromo-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-22-16-9-5-13(6-10-16)12-19(15-7-8-15)23(20,21)17-4-2-3-14(18)11-17/h2-6,9-11,15H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTORWDIMWSGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide involves several steps. One common synthetic route includes the bromination of N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Sulfonamides
Key Observations:
Substituent Complexity: The target compound’s cyclopropyl and 4-methoxybenzyl groups introduce steric hindrance and electronic effects distinct from simpler analogs like 4-bromo-3-methylbenzenesulfonamide (). This complexity may reduce reactivity in nucleophilic substitutions compared to methyl-substituted derivatives .
Molecular Weight and Bioactivity :
- Higher molecular weight compounds (e.g., CAS 338794-54-0 at 540.46 g/mol) often face challenges in bioavailability, whereas the target compound (396.30 g/mol) occupies a mid-range suitable for drug-like properties .
- The naphthalene -containing sulfonamide in demonstrates how extended aromatic systems improve binding affinity in enzyme inhibition studies, though its synthesis yield (49%) suggests scalability issues .
Functional and Application-Based Comparisons
Crystallography and Structural Analysis
Lumping Strategy Considerations
As per , compounds with similar cores (e.g., sulfonamide, bromo substitution) may be grouped for predictive modeling. However, the target compound’s cyclopropyl and methoxybenzyl groups deviate significantly from simpler analogs, necessitating separate evaluation in reactivity and bioactivity studies .
Biological Activity
3-Bromo-N-cyclopropyl-N-(4-methoxybenzyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, with a bromine atom and a cyclopropyl group contributing to its unique properties. The methoxybenzyl substituent enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, impacting pathways such as inflammation and cell proliferation.
- Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for cellular responses.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. For instance, it has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction or cell cycle arrest mechanisms.
Comparative Studies
To understand the efficacy of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Structure | Biological Activity | MIC (µM) |
|---|---|---|---|
| This compound | Structure | Antibacterial, Antifungal | 5-20 |
| Sulfanilamide | Structure | Antibacterial | 10-30 |
| Benzene sulfonamide derivatives | Structure | Varies widely | 15-50 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various sulfonamide derivatives revealed that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.
- Cancer Cell Line Studies : In vitro studies using cancer cell lines indicated that the compound could reduce cell viability significantly at concentrations as low as 10 µM, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
